N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that features a benzofuran ring fused with a thiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple stepsThe final step involves the coupling of the benzofuran-thiadiazole intermediate with a carboxamide group under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive compound with applications in drug discovery and development.
Medicine: It may exhibit pharmacological activities such as anti-tumor, antibacterial, and antiviral properties.
Mechanism of Action
The mechanism of action of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: These compounds share the benzofuran ring structure and exhibit similar biological activities.
Thiadiazole derivatives: These compounds contain the thiadiazole ring and have comparable chemical properties.
Uniqueness
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is unique due to its combined benzofuran-thiadiazole structure, which imparts distinct chemical and biological properties. This dual-ring system enhances its potential for diverse applications in various fields .
Biological Activity
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C18H17N3O2S
- Molecular Weight : 339.4 g/mol
- CAS Number : 2034483-69-5
The structure features a benzofuran ring fused with a thiadiazole ring and a carboxamide group, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the benzofuran intermediate.
- Coupling with the thiadiazole moiety.
- Introduction of the carboxamide group under controlled conditions to ensure high yield and purity.
These synthetic routes often employ advanced techniques such as continuous flow synthesis and the use of catalysts to enhance efficiency .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects:
- Cell Lines Tested : HepG2 (liver), HCT116 (colon), MCF-7 (breast)
- IC50 Values : The compound exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin .
The mechanisms underlying its anticancer activity include:
- Inhibition of EGFR : The compound may inhibit epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation.
- Induction of Apoptosis : Studies show it can trigger apoptosis in cancer cells by modulating proteins involved in mitochondrial pathways such as Bax and Bcl-2 .
Antibacterial and Antiviral Activities
In addition to its anticancer properties, preliminary data suggest potential antibacterial and antiviral activities. The compound's ability to interact with specific molecular targets may inhibit bacterial growth or viral replication, although further studies are required to elucidate these effects fully .
Study 1: Cytotoxicity Evaluation
A detailed study assessed the cytotoxic effects of various derivatives related to this compound. It was found that certain modifications enhanced potency against cancer cell lines while maintaining low toxicity towards normal cells. This selective cytotoxicity is crucial for developing safer therapeutic agents .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects of how this compound interacts with cellular pathways. The study utilized molecular docking techniques to predict binding affinities with target proteins involved in cancer progression .
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-11(8-12-2-5-17-13(9-12)6-7-23-17)19-18(22)14-3-4-15-16(10-14)21-24-20-15/h2-5,9-11H,6-8H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABCTUXHYHWRBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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